(S)-Cetirizine Dihydrochloride
CAS No.: 163837-48-7
Cat. No.: VC21339299
Molecular Formula: C21H25ClN2O3. 2 HCl
Molecular Weight: 388.90 2 36.46
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 163837-48-7 |
---|---|
Molecular Formula | C21H25ClN2O3. 2 HCl |
Molecular Weight | 388.90 2 36.46 |
IUPAC Name | 2-[2-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;dihydrochloride |
Standard InChI | InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H/t21-;;/m0../s1 |
Standard InChI Key | PGLIUCLTXOYQMV-FGJQBABTSA-N |
Isomeric SMILES | C1CN(CCN1CCOCC(=O)O)[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
SMILES | C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
Canonical SMILES | C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
Appearance | White Solid |
Melting Point | 189-194°C |
Chemical Properties and Structure
Structural Characteristics
(S)-Cetirizine Dihydrochloride possesses the molecular formula C₂₁H₂₅ClN₂O₃·2HCl, with a corresponding molecular weight that reflects its dihydrochloride salt form . The structure contains a piperazine ring connected to both a chlorophenyl-phenylmethyl group (with specific S-configuration) and an ethoxyacetic acid moiety. The dihydrochloride salt formation enhances its stability and water solubility for pharmaceutical applications.
Physical Properties
While specific physical property data for the S-enantiomer is limited in the available research, cetirizine dihydrochloride generally exists as a white crystalline powder with a melting point range of 110-115°C. It demonstrates high water solubility (approximately 5mg/mL) with clear solution formation, making it suitable for various pharmaceutical formulations . Storage requirements typically recommend refrigeration at 2-8°C to maintain stability .
Stereochemistry and Enantiomeric Significance
Stereochemical Considerations
The significance of (S)-Cetirizine Dihydrochloride lies in its specific stereochemistry. While cetirizine exists as a racemic mixture of (R) and (S) enantiomers, research indicates that pharmacological activity resides primarily in the (R)-isomer rather than the (S)-isomer . This presents an interesting scientific question regarding the specific development and applications of the isolated (S)-enantiomer.
Mechanism of Action
Histamine Receptor Binding
(S)-Cetirizine Dihydrochloride, like its parent compound cetirizine, exerts its pharmacological effects primarily through selective inhibition of peripheral H1 receptors . This antagonism blocks the binding of histamine to H1 receptors, preventing the cascade of inflammatory responses associated with allergic reactions. The specific binding characteristics of the S-enantiomer may differ somewhat from the racemic mixture, potentially influencing its efficacy profile.
Receptor Selectivity
One of the notable characteristics of cetirizine compounds is their high selectivity for H1 receptors over other receptor types. In vitro receptor binding studies with cetirizine have demonstrated minimal affinity for histamine receptors other than H1 receptors . The S-enantiomer likely maintains this selectivity, contributing to its potential use as a targeted antihistamine with minimal off-target effects.
Pharmacological Properties
Anti-inflammatory Effects
(S)-Cetirizine Dihydrochloride, as part of the cetirizine family, likely contributes to the documented anti-inflammatory properties that play a role in managing various allergic conditions . These effects may include inhibition of inflammatory mediator release and reduced chemotaxis of inflammatory cells to sites of allergic reactions.
Therapeutic Applications
Current Research Applications
Analytical Methods and Stability
HPLC Analysis Methods
Validated stability-indicating HPLC methods have been developed for cetirizine dihydrochloride that could be adapted for the analysis of (S)-Cetirizine Dihydrochloride. These methods typically employ C18 columns with mobile phases consisting of phosphate buffer and acetonitrile mixtures . Table 1 presents key parameters for a validated HPLC method:
Parameters | Found | Acceptable limits |
---|---|---|
USP theoretical plates | 3500 | N > 1500 |
USP tailing factor | 1.08 | T < 1.5 |
Repeatability (tR) | 0.23% RSD | RSD < 1% |
Repeatability (peak area) | 0.50% RSD | RSD < 1% |
Method Validation Parameters
The analytical methods for cetirizine compounds demonstrate excellent linearity, precision, and accuracy. Table 2 summarizes recovery data that illustrates the reliability of analytical methods that could be adapted for (S)-Cetirizine Dihydrochloride analysis:
Added (μg/mL) | Recovered (mean ± SD) (μg/mL) | CV(%) | Error(%) |
---|---|---|---|
Within-day (n = 3) | |||
1.00 | 1.01 ± 0.01 | 1.13 | 1.00 |
5.00 | 5.00 ± 0.03 | 0.62 | 0.00 |
20.00 | 19.98 ± 0.16 | 0.80 | -0.10 |
Between-day (n = 9) | |||
1.00 | 1.01 ± 0.01 | 1.45 | 1.00 |
5.00 | 5.00 ± 0.04 | 0.88 | 0.00 |
20.00 | 19.90 ± 0.16 | 0.81 | -0.45 |
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